molecular formula C16H12O5 B13143348 1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione CAS No. 64517-18-6

1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione

Cat. No.: B13143348
CAS No.: 64517-18-6
M. Wt: 284.26 g/mol
InChI Key: GIRXBVAVTBVNDY-UHFFFAOYSA-N
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Description

1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione (CAS: 64517-18-6) is an anthraquinone derivative with the molecular formula C₁₆H₁₂O₅ and a molecular weight of 284.268 g/mol . Structurally, it features a hydroxyl group at position 1, a methoxymethoxy (-OCH₂OCH₃) substituent at position 3, and a 9,10-dione backbone characteristic of anthraquinones.

Properties

CAS No.

64517-18-6

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

1-hydroxy-3-(methoxymethoxy)anthracene-9,10-dione

InChI

InChI=1S/C16H12O5/c1-20-8-21-9-6-12-14(13(17)7-9)16(19)11-5-3-2-4-10(11)15(12)18/h2-7,17H,8H2,1H3

InChI Key

GIRXBVAVTBVNDY-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Hydroxyanthracene-9,10-dione Derivatives

The synthesis often begins with 1,3-dihydroxyanthracene-9,10-dione or related hydroxyanthraquinones. These can be prepared by condensation reactions of substituted benzoic acids under acidic conditions or by direct hydroxylation of anthraquinone derivatives.

Example synthesis of 1,3-dihydroxyanthracene-9,10-dione:

  • React benzoic acid and 3,5-dihydroxybenzoic acid in concentrated sulfuric acid at reflux (~120 °C) for 2 hours.
  • Cool and pour into ice water to precipitate the product.
  • Purify by vacuum liquid chromatography and centrifugal planar chromatography to isolate pure 1,3-dihydroxyanthracene-9,10-dione with yields around 48%.

Protection of the Hydroxyl Group via Methoxymethylation

To selectively protect the hydroxy group at position 3 as a methoxymethoxy (MOM) ether, the following method is employed:

  • Dissolve 1,3-dihydroxyanthracene-9,10-dione in an aprotic solvent such as dichloromethane or acetone.
  • Add a base such as potassium carbonate (K2CO3) to deprotonate the phenolic OH.
  • Add methoxymethyl chloride (MOM-Cl) or equivalent reagent to alkylate the free hydroxyl group.
  • Stir or reflux the reaction mixture for several hours (e.g., 3 hours reflux, then additional time at room temperature).
  • Work up by aqueous extraction, washing organic layer with brine, drying over anhydrous sodium sulfate, and evaporating solvent.
  • Purify by chromatography to isolate 1-hydroxy-3-(methoxymethoxy)anthracene-9,10-dione.

Alternative Synthetic Routes and Catalysts

  • Acid catalysis using Lewis acids such as indium bromide (InBr3) or boron trifluoride (BF3·OEt2) has been reported to facilitate selective alkylation and functionalization of anthraquinones.
  • The use of mild bases and aprotic solvents is critical to prevent over-alkylation or decomposition.
  • Reaction temperature control (room temperature to reflux) influences the yield and regioselectivity.
  • Some reports indicate that methoxymethylation can be achieved with methoxymethyl ethers under acidic conditions, but basic conditions are preferred to avoid side reactions.

Data Table Summarizing Typical Preparation Conditions

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Preparation of 1,3-dihydroxyanthracene-9,10-dione Benzoic acid + 3,5-dihydroxybenzoic acid + H2SO4 reflux Concentrated H2SO4 120 °C, 2 h ~48 Acidic condensation, followed by purification
Methoxymethylation (MOM protection) Methoxymethyl chloride + K2CO3 (base) Acetone or DCM Reflux 3 h + RT 40-60 Selective protection of OH at position 3
Purification Chromatography (silica gel) N/A N/A N/A Vacuum liquid chromatography and planar chromatography

Research Outcomes and Analysis

  • The selective protection of the hydroxyl group at position 3 as a methoxymethoxy ether is crucial for further functionalization or biological testing.
  • Yields vary depending on reaction conditions, purity of starting materials, and workup procedures but generally range between 40-60% for the MOM protection step.
  • The compound’s planar anthracene-9,10-dione core and electron-withdrawing carbonyl groups influence reactivity and regioselectivity in substitution reactions.
  • The methoxymethoxy group serves as a protecting group that can be removed under acidic conditions to regenerate the free phenol if needed.
  • Analytical data such as NMR, IR, and mass spectrometry confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

This compound serves as a precursor in synthesizing more complex anthraquinone derivatives. Its unique structure allows chemists to explore various substitutions and modifications to create novel compounds with potentially useful properties.

Biology

1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione has been studied for its biological activities, including:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens .
  • Anticancer Potential : The compound shows promise in cancer research due to its ability to intercalate into DNA, disrupting replication processes and leading to cell death. This property positions it as a candidate for anticancer therapies .

Medicine

In medical research, this compound is investigated for its therapeutic effects, particularly in oncology. Studies have shown that it can inhibit specific enzymes involved in oxidative stress pathways, contributing to its antioxidant effects. This mechanism may enhance its efficacy as an anticancer agent.

Industry

Due to its chromophoric properties, 1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione is utilized in the production of dyes and pigments. Its vibrant color and stability make it suitable for various industrial applications.

Case Study 1: Anticancer Activity

A study published in Chemistry & Biology demonstrated that 1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione inhibited the proliferation of NPC-TW01 cells by altering their cell cycle distribution. The results indicated a significant reduction in cell viability at certain concentrations, showcasing its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, the compound was tested against several bacterial strains. The results showed that it effectively inhibited the growth of resistant strains, suggesting its potential use as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .

Data Tables

Application AreaSpecific UseFindings
ChemistryPrecursor for anthraquinone derivativesFacilitates synthesis of complex compounds
BiologyAntimicrobial activityEffective against various pathogens
Anticancer propertiesInhibits cancer cell proliferation
MedicineTherapeutic effectsPotential antioxidant effects
IndustryDyes and pigments productionStable chromophoric properties

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Anthraquinone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Bioactivities/Properties Source
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione 1-OH, 3-OCH₂OCH₃ 284.27 Anti-inflammatory (untested directly; inferred from structural analogs)
1-Hydroxy-2-(3,4,5-trimethoxyphenyl)anthracene-9,10-dione 1-OH, 2-(3,4,5-trimethoxyphenyl) 392.36 Cytotoxic (IC₅₀: 1.1–3.0 µg/mL against MCF-7/Hep-G2)
1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione 1-OH, 3-(3-methylbut-2-enyloxy) 336.34 Anticancer potential (synthetic intermediate)
2-Hydroxy-1-methoxyanthracene-9,10-dione 2-OH, 1-OCH₃ 270.24 Isolated from Morinda officinalis; anti-inflammatory
1,3-Dihydroxy-2-methoxyanthracene-9,10-dione 1,3-OH, 2-OCH₃ 286.25 Antioxidant and DNA-binding activity
1,4-Bis(amino)-5,8-bis(sulfanyl)anthracene-9,10-dione 1,4-NH₂, 5,8-SH 354.40 Reduced cardiotoxicity, anticancer (theoretical)

Key Observations:

Substituent Position Matters: Hydroxyl groups at position 1 (e.g., 1-hydroxy derivatives) are common in bioactive anthraquinones, enhancing solubility and hydrogen-bonding interactions with biological targets .

Bioactivity Trends :

  • Derivatives with aryl substituents (e.g., trimethoxyphenyl at position 2) exhibit stronger cytotoxic activity due to enhanced DNA intercalation and topoisomerase inhibition .
  • Sulfur-containing derivatives (e.g., 5,8-sulfanyl groups) show promise in reducing cardiotoxicity while retaining anticancer activity, a critical advantage over mitoxantrone-like drugs .

Solubility and Stability :

  • Anthracene-9,10-diones with hydrophilic groups (e.g., hydroxyl or methoxymethoxy) generally exhibit better aqueous solubility than fully aromatic analogs. However, reduced forms (e.g., anthracene-9,10-diols) show even higher solubility due to increased π-electron stability .

Cytotoxic and Anticancer Activity

However, structurally related derivatives demonstrate the following trends:

  • Aminoanthraquinones (e.g., 2-(butylamino)anthracene-9,10-dione) show potent activity against MCF-7 and Hep-G2 cells (IC₅₀: 1.1–13.0 µg/mL), with amino groups enhancing DNA minor-groove binding .
  • 2,6-Disubstituted anthraquinones exhibit distinct DNA-binding modes, occupying both major and minor grooves, which may reduce cross-resistance in chemotherapy .

Spectroscopic and Electronic Properties

  • Phenothiazine-anthraquinone hybrids (e.g., 1-((10-methylphenothiazin-3-yl)ethynyl)anthracene-9,10-dione) demonstrate intramolecular charge transfer (ICT) and tunable HOMO-LUMO gaps (2.4–2.8 eV), making them candidates for optoelectronic applications .
  • The methoxymethoxy group in the target compound likely red-shifts UV-Vis absorption compared to hydroxylated analogs, as seen in derivatives with extended conjugation .

Biological Activity

1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione is an anthraquinone derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione, often referred to as a derivative of anthraquinone, possesses a complex structure characterized by hydroxyl and methoxy groups. The presence of these functional groups contributes to its reactivity and biological activity.

Property Details
Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS Number 64517-18-6
IUPAC Name 1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione

Biological Activity

The biological activity of 1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione has been studied in various contexts, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that anthraquinone derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have demonstrated that related compounds show effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 37.5 µg/mL to 75 µg/mL . The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione has been evaluated for its anticancer properties. A series of studies have shown that anthraquinone derivatives can induce apoptosis in cancer cells. For example, in vitro assays demonstrated that certain substituted anthraquinones exhibit cytotoxic effects comparable to the chemotherapeutic agent doxorubicin against human cancer cell lines such as glioblastoma (SNB-19) and prostate cancer (DU-145) .

The cytotoxicity is often linked to the compound's ability to intercalate DNA and inhibit topoisomerase activity, leading to cell cycle arrest and subsequent apoptosis .

The proposed mechanisms for the biological activity of 1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione include:

  • DNA Intercalation : The planar structure of anthraquinones allows them to intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : These compounds can inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells by generating ROS, leading to cellular damage and apoptosis .

Case Studies

Several case studies highlight the efficacy of 1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione:

  • Cytotoxicity Assays : In a study examining a range of anthraquinone derivatives, it was found that specific substitutions on the anthraquinone ring significantly enhanced cytotoxicity against cancer cell lines compared to non-substituted analogs .
  • Antimicrobial Testing : A comparative analysis revealed that the presence of methoxy groups improved the antimicrobial efficacy against several bacterial strains .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxy proton shifts at δ 10–12 ppm) .
  • HPLC : Quantifies purity (>95%) and detects byproducts using reverse-phase columns with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

How do substituent patterns, such as the methoxymethoxy group at position 3, influence the electronic properties and reactivity of anthracene-9,10-dione derivatives?

Q. Advanced

  • Electronic Effects : Methoxymethoxy acts as an electron-donating group, increasing electron density on the anthraquinone core. This alters redox potentials, as seen in cyclic voltammetry (e.g., shifts in reduction peaks by 50–100 mV) .
  • Structural Impact : Substituents at position 3 induce steric effects, modifying dihedral angles (α) between aromatic rings. For example, methoxy groups reduce α to <10°, enhancing planarity and π-conjugation .
  • Reactivity : Electron-rich derivatives undergo faster oxidation but resist electrophilic substitution at meta positions .

What strategies enable selective C–H functionalization in anthracene-9,10-dione derivatives for introducing oxygen-containing groups?

Q. Advanced

  • Catalytic C–H Oxygenation : Rhodium(III) catalysts enable regioselective oxygenation at electron-deficient positions (e.g., C5 or C8), yielding mono- or di-oxygenated products (55–70% yields) .
  • Directed Metallation : Use directing groups (e.g., amino or hydroxy) to steer metal catalysts to specific sites, avoiding undesired side reactions .

What are the key safety considerations when handling 1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione in laboratory settings?

Q. Basic

  • Toxicity : Anthraquinones may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Follow EPA guidelines for halogenated organics. Avoid aqueous release due to potential bioaccumulation .

How can computational methods like DFT and TDDFT aid in predicting the photochemical properties of anthracene-9,10-dione derivatives with complex substitution patterns?

Q. Advanced

  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.2–3.5 eV for methoxy derivatives) and charge distribution, correlating with UV-Vis absorption maxima (e.g., λmax ≈ 450 nm) .
  • TDDFT : Simulates excited-state transitions, explaining bathochromic shifts in donor-acceptor systems .

What evidence exists for the environmental persistence and toxicological effects of anthracene-9,10-dione derivatives, and how can their presence in ecosystems be analytically monitored?

Q. Advanced

  • Persistence : Detected in wastewater and soil due to low biodegradability. Half-life in aerobic conditions exceeds 60 days .
  • Analytical Monitoring : Use LC-MS/MS with MRM modes (e.g., m/z 268 → 240 for quantification) and solid-phase extraction (SPE) for trace detection (LOD < 0.1 ppb) .

In the context of medicinal chemistry, how do structural modifications like amino or hydroxy groups influence the DNA-binding affinity and cytotoxic activity of anthracene-9,10-dione derivatives?

Q. Advanced

  • DNA Intercalation : Amino groups enhance binding via minor groove interactions (Kₐ ≈ 10⁵ M⁻¹), while hydroxy groups stabilize intercalation through hydrogen bonding .
  • Cytotoxicity : 2,6-Disubstituted derivatives with alkylamino side chains show IC₅₀ values < 1 µM in cancer cells, attributed to dual major/minor groove occupancy .

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